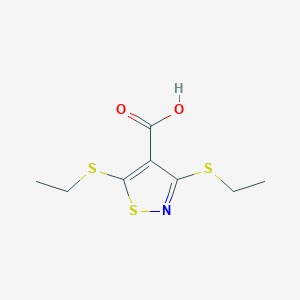![molecular formula C22H23F3N4O3 B4897459 1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as DFBNP, and it is a piperazine derivative that has been synthesized as a potential anticancer agent. The compound has been shown to exhibit promising results in preclinical studies, and it is currently being investigated for its potential use in cancer treatment.
作用机制
The mechanism of action of DFBNP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. DFBNP has been shown to bind to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal functioning of the cell cycle.
Biochemical and Physiological Effects:
DFBNP has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, DFBNP has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. The compound has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
实验室实验的优点和局限性
DFBNP has several advantages for use in lab experiments. It is a highly specific compound that targets cancer cells, which reduces the risk of off-target effects. Additionally, DFBNP has been shown to have a broad spectrum of activity against different types of cancer cells. However, there are also some limitations to its use in lab experiments. The compound is difficult to synthesize and requires a high level of expertise and precision. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research on DFBNP. One potential direction is to investigate its use in combination therapy with other anticancer drugs. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFBNP and to optimize its synthesis and formulation for clinical use.
合成方法
The synthesis of DFBNP involves several steps, including the reaction of 4-fluoro-2-nitroaniline with 1-piperidinylmethyl-4-chloride, followed by the reaction of the resulting compound with 2,4-difluorobenzoyl chloride. The final product is obtained through purification and recrystallization processes. The synthesis of DFBNP is a complex process that requires a high level of expertise and precision.
科学研究应用
DFBNP has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFBNP has been investigated for its potential use in combination therapy with other anticancer drugs.
属性
IUPAC Name |
(2,4-difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c23-15-4-5-16(17(24)12-15)22(30)28-10-8-27(9-11-28)20-14-19(26-6-2-1-3-7-26)18(25)13-21(20)29(31)32/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZAVFLCTUBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)



![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)

![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)

![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)